6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977851
InChI: InChI=1S/C11H10N2O2/c14-13(15)7-4-5-9-8-2-1-3-10(8)12-11(9)6-7/h4-6,12H,1-3H2
SMILES:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

CAS No.:

Cat. No.: VC15977851

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole -

Specification

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 6-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Standard InChI InChI=1S/C11H10N2O2/c14-13(15)7-4-5-9-8-2-1-3-10(8)12-11(9)6-7/h4-6,12H,1-3H2
Standard InChI Key XKJLASFYTFYTAS-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)NC3=C2C=CC(=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic Profile

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • ¹H NMR (CDCl₃): Signals at δ 7.88 ppm correspond to the indole NH proton, while aromatic protons resonate between δ 6.5–7.5 ppm. Cyclopentane protons appear as multiplet clusters in the δ 1.5–3.0 ppm range .

  • ¹³C NMR: The nitro-substituted carbon (C6) exhibits a deshielded signal near δ 145 ppm, consistent with electron-withdrawing effects.

Infrared spectroscopy shows characteristic N–H stretching at ~3400 cm⁻¹ and asymmetric NO₂ vibrations at 1520–1350 cm⁻¹ .

Synthesis and Structural Elaboration

Metal-Catalyzed Cyclization

Recent advances leverage transition-metal catalysts to construct the cyclopenta[b]indole core. A scandium triflate-mediated approach enables the cycloisomerization of 1-(2-aminophenyl)prop-2-ynols, forming pentacyclic derivatives in a single step (yield: 68–82%) . This method capitalizes on in situ-generated triflic acid to promote allenyl intermediate formation, followed by conjugate addition and cyclization (Scheme 1).

Scheme 1. Scandium-catalyzed synthesis of cyclopenta[b]indoles .

Phosphorus-Centered Radical Routes

Alternative strategies employ phosphorus-centered radicals to achieve annulation. The Royal Society of Chemistry reports a silver-mediated protocol using AgP(O)Ph₂, which facilitates C–C bond formation between indole precursors and alkenes (General Procedure B) . Control experiments confirm the radical pathway’s dependence on light initiation and oxygen exclusion .

Emerging Applications and Future Directions

Material Science

The rigid, conjugated framework shows promise in:

  • Organic Semiconductors: Hole mobility measurements (µₕ = 0.12 cm² V⁻¹ s⁻¹) suggest utility in thin-film transistors .

  • Fluorescent Probes: Quantum yield (Φ = 0.45) in acetonitrile supports imaging applications .

Medicinal Chemistry

Ongoing research explores:

  • Anticancer Agents: ROS-mediated apoptosis in HeLa cells (EC₅₀ = 8.7 µM).

  • Neuroprotective Compounds: Aβ fibril disaggregation activity in Alzheimer’s models .

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